4-(2,6-Dimethylmorpholin-4-yl)-2,5-difluorobenzoic acid
Description
4-(2,6-Dimethylmorpholin-4-yl)-2,5-difluorobenzoic acid is a fluorinated benzoic acid derivative featuring a substituted morpholine ring at the 4-position of the aromatic core. This compound is primarily utilized in pharmaceutical and agrochemical research as a key intermediate for synthesizing bioactive molecules. The 2,5-difluoro substitution on the benzoic acid moiety enhances its electron-withdrawing properties, increasing acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs, which improves solubility in polar solvents. The 2,6-dimethylmorpholine group introduces steric bulk and modulates lipophilicity (clogP ~1.8–2.2), influencing membrane permeability and metabolic stability .
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO3/c1-7-5-16(6-8(2)19-7)12-4-10(14)9(13(17)18)3-11(12)15/h3-4,7-8H,5-6H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHGMIOMYNYYGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C(=C2)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylmorpholin-4-yl)-2,5-difluorobenzoic acid typically involves the following steps:
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Formation of the Morpholine Ring: : The morpholine ring can be synthesized through a Mannich reaction followed by a Michael addition reaction. This involves the reaction of an amine, formaldehyde, and a ketone under mild conditions to form the morpholine ring .
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Introduction of the Benzoic Acid Moiety: : The benzoic acid moiety can be introduced through a Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylmorpholin-4-yl)-2,5-difluorobenzoic acid undergoes various types of chemical reactions, including:
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Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions of the benzoic acid moiety .
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Oxidation and Reduction Reactions: : The morpholine ring can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted benzoic acids, while oxidation and reduction reactions can yield different morpholine derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of difluorobenzoic acids exhibit promising anticancer properties. The structural modifications provided by the morpholine group enhance the compound's ability to inhibit cancer cell proliferation. A study demonstrated that compounds similar to 4-(2,6-Dimethylmorpholin-4-yl)-2,5-difluorobenzoic acid showed activity against various cancer cell lines, suggesting potential as a lead compound in drug development for cancer therapies .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit pro-inflammatory cytokines, making it a candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis .
Polymer Chemistry
This compound is utilized in the synthesis of specialty polymers. The difluoro substitution enhances thermal stability and chemical resistance, making it suitable for high-performance applications in coatings and adhesives .
Fluorinated Materials
Due to its fluorinated structure, this compound is valuable in creating materials with low surface energy and high hydrophobicity. These properties are desirable in applications such as non-stick coatings and water-repellent textiles .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available benzoic acids. The introduction of the morpholine group and difluoro substituents can be achieved through various synthetic methodologies including:
- Nucleophilic substitution reactions
- Electrophilic aromatic substitutions
- Coupling reactions with pre-functionalized intermediates
Case Study 1: Drug Development
A recent study focused on optimizing the synthesis of this compound derivatives for enhanced anticancer activity. The research demonstrated that specific modifications to the morpholine ring significantly increased cytotoxicity against breast cancer cell lines while maintaining low toxicity to normal cells .
Case Study 2: Polymer Applications
Another investigation highlighted the use of this compound in developing a new class of fluorinated polymers with superior mechanical properties and thermal stability. These materials were tested for their effectiveness in high-temperature applications such as aerospace components .
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylmorpholin-4-yl)-2,5-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, morpholine derivatives have been shown to inhibit enzymes such as cholinesterases, which are involved in the progression of Alzheimer’s disease .
Comparison with Similar Compounds
Morpholine vs. Piperidine Substituents (SY230348 vs. SY230349)
Replacing morpholine with piperidine removes two oxygen atoms, increasing lipophilicity (clogP +0.7) and reducing hydrogen-bonding capacity. Piperidine analogs may exhibit better blood-brain barrier penetration but lower metabolic stability due to CYP450 interactions .
Carboxylic Acid vs. Ester Derivatives (SY230348 vs. SY230350)
The ethyl ester in SY230350 masks the carboxylic acid, improving cell permeability. In vivo, esterases hydrolyze the ester to release the active acid, making it a prodrug candidate. However, ester derivatives are less stable in acidic environments (e.g., gastric fluid) .
Fluorine vs. Chlorine Substituents (SY230348 vs. 4-Chloro-2,5-difluorobenzoic acid)
The 4-chloro analog lacks the morpholine ring, resulting in a smaller molecular weight and higher acidity.
Morpholinylmethyl Benzonitrile (SY230352)
The benzonitrile group in SY230352 introduces strong electron-withdrawing effects, altering electronic distribution and reactivity. This compound’s higher logP suggests utility in hydrophobic binding pockets, such as those in G-protein-coupled receptors .
Biological Activity
4-(2,6-Dimethylmorpholin-4-yl)-2,5-difluorobenzoic acid (CAS Number: 1858241-65-2) is a compound that has garnered attention due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₁₃H₁₅F₂NO₃
- Molecular Weight : 271.26 g/mol
- Structure : The compound features a benzoic acid moiety substituted with two fluorine atoms and a morpholine ring with two methyl groups.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an antiviral and anticancer agent.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. For example:
- Mechanism of Action : The compound may inhibit specific kinases involved in viral replication. Studies have shown that inhibitors targeting AAK1 (AP2-associated kinase 1) and GAK (cyclin G-associated kinase) demonstrate broad-spectrum antiviral activity against viruses such as Dengue (DENV), chikungunya (CHIKV), and Ebola (EBOV) .
- Case Study : In vitro studies using human primary monocyte-derived dendritic cells demonstrated that similar compounds effectively reduced viral load with minimal cytotoxicity, highlighting their therapeutic potential .
Anticancer Activity
The anticancer properties of this compound are under investigation:
- Targeting Cancer Cells : Preliminary studies suggest that it may induce apoptosis in cancer cell lines through modulation of signaling pathways associated with cell survival and proliferation.
- Research Findings : A study indicated that derivatives of this compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Research Findings Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
